REACTION_CXSMILES
|
[CH:1]1[C:10]2CCCC[C:5]=2[CH:4]=[CH:3][C:2]=1[C:11](=[O:13])[CH3:12].[C:14]([OH:17])(=O)C.[Br:18]Br>>[Br:18][CH2:12][C:11]([C:2]1[CH:3]=[CH:4][CH:5]=[C:10]([O:17][CH3:14])[CH:1]=1)=[O:13]
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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C1=C(C=CC=2CCCCC12)C(C)=O
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Name
|
|
Quantity
|
1.6 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
1.7 mL
|
Type
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reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
followed by recrystallisation from cold EtOAc/Hexane
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Name
|
|
Type
|
product
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Smiles
|
BrCC(=O)C1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 28.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |